

Technical Guide: 5,7-Difluoro-2-tetralone (CAS No. 172366-38-0)

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Compound of Interest

Compound Name: 5,7-Difluoro-2-tetralone

Cat. No.: B068397

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Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information. Detailed experimental data for **5,7-Difluoro-2-tetralone** is limited. The experimental protocols and pathway diagrams are representative examples based on the known chemistry of tetralone scaffolds and should be adapted and validated for specific research applications.

Introduction

5,7-Difluoro-2-tetralone is a fluorinated derivative of tetralone, a bicyclic aromatic ketone.^[1] Its chemical structure, featuring two fluorine atoms on the aromatic ring, makes it a compound of interest in medicinal chemistry and organic synthesis.^[1] The incorporation of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a common strategy in drug design.^{[1][2]}

This compound serves as a valuable building block or intermediate for the synthesis of more complex molecules and novel drug candidates.^{[1][3][4][5]} The tetralone scaffold itself is a privileged structure found in numerous natural products and pharmacologically active compounds with a broad spectrum of bioactivities, including anticancer and antimicrobial properties.^{[3][4][5][6][7]}

Physicochemical Properties

Quantitative data for this specific compound is not widely published in peer-reviewed literature. The following table summarizes typical data available from chemical suppliers. Researchers should confirm these properties via internal analysis.

Property	Value	Source
CAS Number	172366-38-0	[1]
IUPAC Name	5,7-difluoro-3,4-dihydronaphthalen-2(1H)-one	[1]
Molecular Formula	C ₁₀ H ₈ F ₂ O	[1]
Molecular Weight	182.17 g/mol	[1]
Appearance	White crystalline solid	[1]
SMILES	O=C1CC2=CC(F)=CC(F)=C2C1	[1]
InChI Key	HOUVATQQKYAEBB-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for **5,7-Difluoro-2-tetralone** are not readily available. However, general methods for tetralone synthesis can be adapted.[\[1\]](#)[\[8\]](#)

Representative Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

The most common route to tetralones involves the intramolecular Friedel-Crafts acylation of a corresponding arylbutyric acid.[\[1\]](#)[\[7\]](#)[\[9\]](#) The following is a representative, generalized protocol adapted from the synthesis of a related compound, 5,7-Difluoro-1-tetralone.[\[9\]](#)

Reaction: 4-(2,4-Difluorophenyl)butyric acid → 5,7-Difluoro-1-tetralone (Analogue for methodological reference)

Materials:

- 4-(2,4-Difluorophenyl)butyric acid (1 equivalent)
- Polyphosphoric acid (PPA) (10 parts by weight)
- Phosphorus pentoxide (P_2O_5) (1 part by weight)
- Ice-water mixture
- Diethyl ether or Ethyl acetate
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Eluent: Hexane/Ethyl acetate mixture (e.g., 4:1)

Procedure:

- **Catalyst Preparation:** In a round-bottom flask equipped with a mechanical stirrer, combine polyphosphoric acid and phosphorus pentoxide. Heat the mixture to approximately 60°C and stir until a homogeneous solution is formed.
- **Acylation Reaction:** Add 4-(2,4-Difluorophenyl)butyric acid to the activated PPA mixture. Increase the temperature to 80°C and stir vigorously for 1.5 to 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, carefully pour the hot reaction mixture onto a stirred ice-water mixture to quench the reaction and precipitate the product.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: Purify the crude tetralone using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford the pure product.[9]

Applications in Drug Discovery and Medicinal Chemistry

5,7-Difluoro-2-tetralone is primarily used as an intermediate in the synthesis of potential therapeutic agents.[1][10] The tetralone framework is a key component in compounds explored for various diseases.[4][6]

Potential Therapeutic Areas:

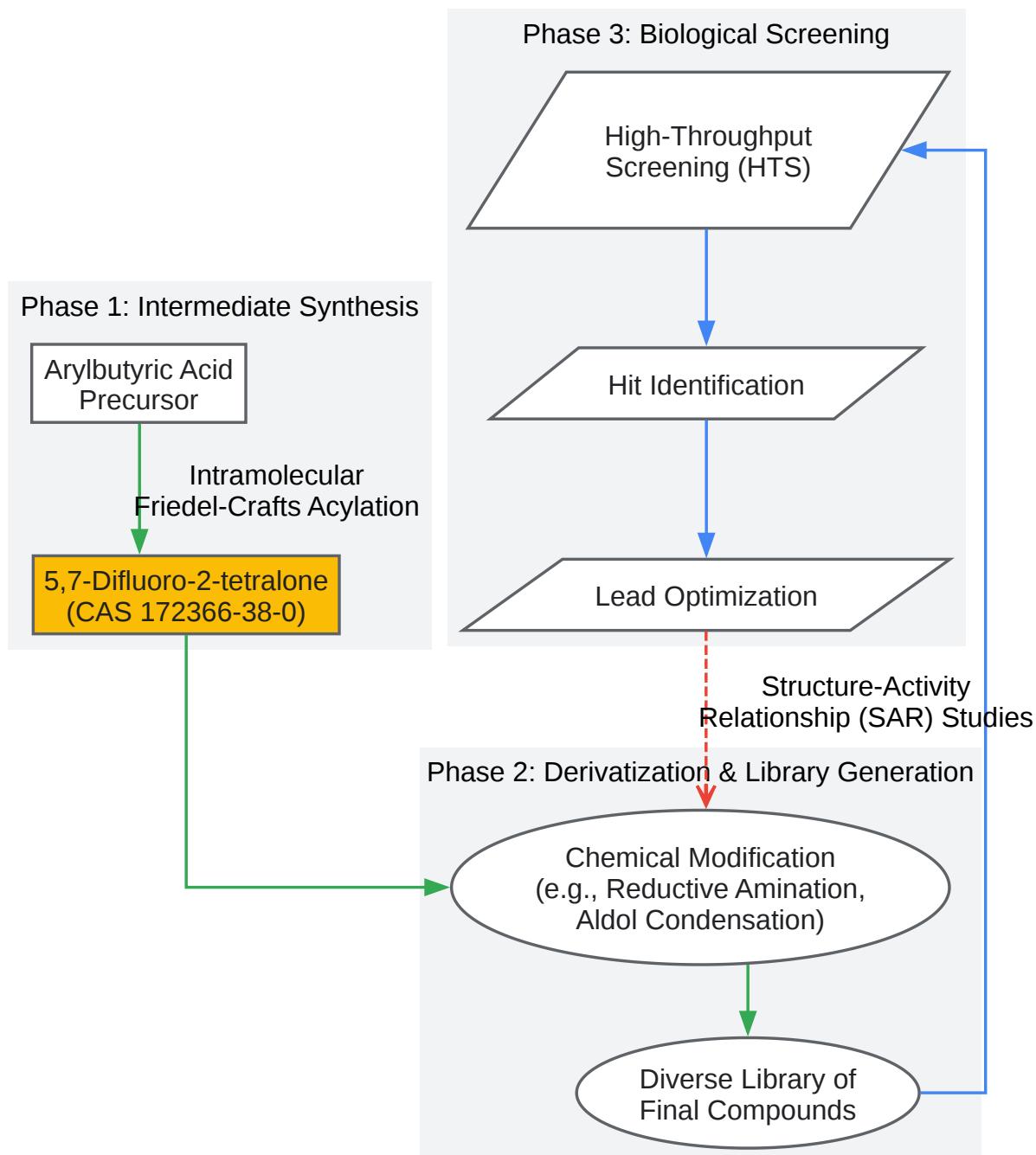
- Anticancer Agents: Tetralone derivatives have shown cytotoxic effects against various cancer cell lines.[1][3] The difluoro substitution on this specific scaffold could be leveraged to develop new antiproliferative compounds.[1]
- Antimicrobial Agents: Derivatives of **5,7-Difluoro-2-tetralone** have been investigated for their potential as antimicrobial agents.[1]
- Neurological Disorders: The tetralone scaffold is present in drugs targeting the central nervous system, and fluorinated analogues are often explored for enhanced properties and potential in treating neurological disorders.[1][5][6]

The presence of the ketone functional group and the activated aromatic ring allows for a variety of chemical modifications to generate a library of new chemical entities for screening.

Visualizations: Workflows and Pathways

Generalized Synthetic Workflow

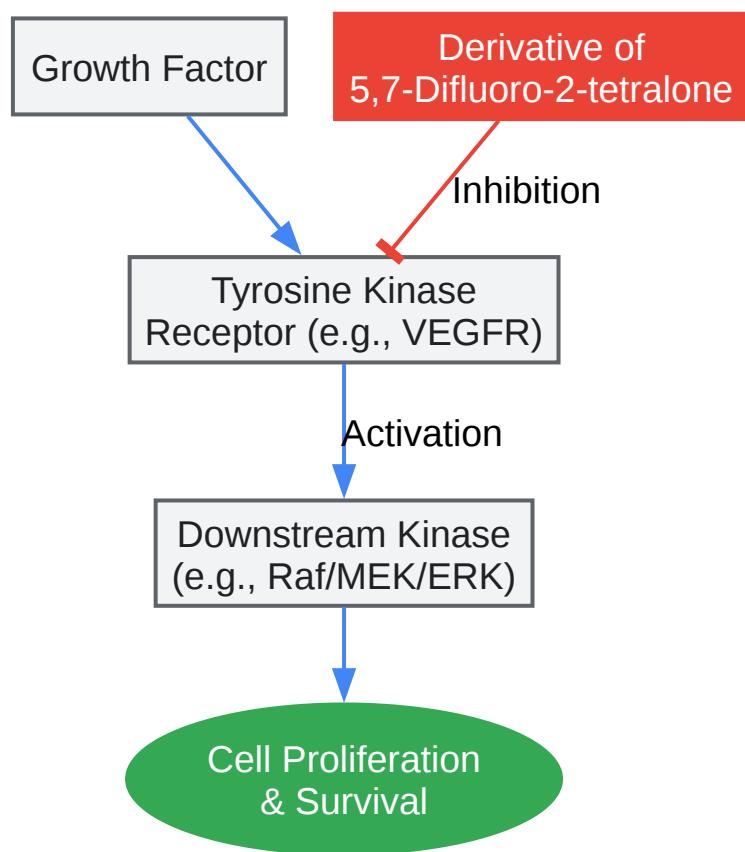
This diagram illustrates a typical workflow where **5,7-Difluoro-2-tetralone** acts as a key intermediate in a drug discovery program.

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Caption: Generalized workflow for drug discovery using **5,7-Difluoro-2-tetralone**.

Hypothetical Target Interaction Pathway

Given that tetralone derivatives are explored as anticancer agents, this diagram shows a hypothetical mechanism where a downstream derivative of **5,7-Difluoro-2-tetralone** inhibits a key signaling pathway involved in cell proliferation.



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Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

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